2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one
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Overview
Description
2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a methoxyphenyl group and three phenyl groups attached to a pyrimidinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with benzil and urea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrimidinone ring can be reduced to form a hydroxyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one.
Reduction: Formation of 2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
88317-20-8 |
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Molecular Formula |
C29H22N2O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,5,6-triphenylpyrimidin-4-one |
InChI |
InChI=1S/C29H22N2O2/c1-33-25-19-17-23(18-20-25)28-30-29(32)26(21-11-5-2-6-12-21)27(22-13-7-3-8-14-22)31(28)24-15-9-4-10-16-24/h2-20H,1H3 |
InChI Key |
SDHMVCUJYHUATR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)C(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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